molecular formula C15H13NO3S B171939 1-Benzenesulfonyl-7-methoxy-1H-indole CAS No. 146073-32-7

1-Benzenesulfonyl-7-methoxy-1H-indole

Cat. No.: B171939
CAS No.: 146073-32-7
M. Wt: 287.3 g/mol
InChI Key: JPLYCGNNGYBEQO-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-7-methoxy-1H-indole is an organic compound with the molecular formula C15H13NO3S. It is a white to pale yellow solid with a distinct aromatic odor. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzenesulfonyl-7-methoxy-1H-indole can be synthesized through various methods. One common approach involves the reaction of 7-methoxyindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzenesulfonyl-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzenesulfonyl-7-methoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-7-methoxy-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Benzenesulfonyl-7-methoxy-1H-indole is unique due to the presence of both the benzenesulfonyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

1-Benzenesulfonyl-7-methoxy-1H-indole is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound, characterized by the molecular formula C15H13NO3S, has been studied for various applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.

This compound appears as a white to pale yellow solid with a distinct aromatic odor. It is poorly soluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide. The unique structure of this compound includes both a benzenesulfonyl group and a methoxy group at the 7-position of the indole ring, which enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.

The specific pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect processes related to cancer cell growth and microbial resistance .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against murine leukemia cells (P388) and human colon cancer cells (HCT116), exhibiting cytotoxic effects at micromolar concentrations .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows potential against a range of pathogens, although specific data on its efficacy against particular strains remains limited. The mechanism likely involves disruption of microbial cell functions through enzyme inhibition or receptor interference.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Anticancer ActivityInhibition of P388 murine leukemia cells; cytotoxic effects on HCT116 ,
Antimicrobial ActivityPotential efficacy against various microbial strains,
Mechanism of ActionEnzyme inhibition and receptor modulation,

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vitro Cytotoxicity Study : A study involving various cancer cell lines demonstrated that the compound induced significant apoptosis, characterized by morphological changes and DNA fragmentation.
  • Antimicrobial Efficacy Assessment : In a comparative analysis with standard antimicrobial agents, this compound showed comparable or superior activity against certain bacterial strains.
  • Mechanistic Insights : Research utilizing molecular docking techniques revealed potential binding sites on target enzymes, providing insights into how this compound might exert its biological effects.

Properties

IUPAC Name

1-(benzenesulfonyl)-7-methoxyindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLYCGNNGYBEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472434
Record name 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146073-32-7
Record name 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (ice water bath) solution of 7-(methyloxy)-1H-indole (3 g, 20.38 mmol) in DMF (100 mL) was added sodium hydride (0.618 g, 24.46 mmol) portionwise. After 15 minutes a solution of benzenesulfonyl chloride (3.94 mL, 30.6 mmol) in 20 ml of DMF was added dropwise. The reaction mixture was stirred at RT for 24 h, at which time it was concentrated. The residue was dissolved in DCM (100 ml) and washed with water and brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography (Biotage; 0% to 100% DCM:Hex; 50 g-HP-silica gel column) to give 3.65 g of the title compound. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.65 (s, 3H), 6.60-6.75 (m, 2H), 7.08-7.22 (m, 2H), 7.40-7.62 (m, 3H), 7.77-7.92 (m, 3H). MS (ES) [M+H]+ 288.0.
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of 7-methoxyindole (1 eq) in DMF cooled in an ice bath was added NaH (60% dispersion in oil, 1.2 eq). The reaction was stirred for 1 hr at room temperature then recooled in an ice bath. Benzenesulfonyl chloride (1.1 eq) was added then the reaction was stirred for 2 hrs at room temperature. Water/ethyl acetate were added and the ethyl acetate layer was washed repeatedly (3×) with water. The ethyl acetate layer was concentrated and evaporated to dryness.
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